4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with diethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals and UV stabilizers.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino group and carboxamide group allow the compound to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry and biology .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups.
5-Amino-1H-pyrazole-3-carboxamide: Lacks the diethyl substitution, making it less hydrophobic.
1-(4-Chlorophenyl)-5-amino-1H-pyrazole-4-carboxamide: Contains a chlorophenyl group, which can enhance its biological activity.
Uniqueness
4-Amino-N,1-diethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its solubility, reactivity, and biological activity. The presence of diethyl groups makes it more hydrophobic compared to its dimethyl counterpart, potentially affecting its interaction with biological targets .
Properties
IUPAC Name |
4-amino-N,1-diethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)7-6(9)5-12(4-2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKQMQPKAXIUSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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